molecular formula C19H23N5O2 B15104277 4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

Cat. No.: B15104277
M. Wt: 353.4 g/mol
InChI Key: DDZIMDFLAREXBT-UHFFFAOYSA-N
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Description

4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as pyridine derivatives and piperazine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and piperazine derivatives, such as:

  • 4-oxo-N-(pyridin-2-ylmethyl)-4-[4-(pyridin-3-yl)piperazin-1-yl]butanamide
  • 4-oxo-N-(pyridin-4-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

Uniqueness

The uniqueness of 4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide lies in its specific structural arrangement, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

4-oxo-N-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide

InChI

InChI=1S/C19H23N5O2/c25-18(22-15-16-4-3-8-20-14-16)6-7-19(26)24-12-10-23(11-13-24)17-5-1-2-9-21-17/h1-5,8-9,14H,6-7,10-13,15H2,(H,22,25)

InChI Key

DDZIMDFLAREXBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NCC3=CN=CC=C3

Origin of Product

United States

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